molecular formula C9H16O4 B1581394 Ethyl 3,3-diethoxyacrylate CAS No. 32002-24-7

Ethyl 3,3-diethoxyacrylate

Cat. No.: B1581394
CAS No.: 32002-24-7
M. Wt: 188.22 g/mol
InChI Key: POJGRKZMYVJCST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-diethoxyacrylate can be synthesized through various methods. One common route involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diethoxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3,3-diethoxyacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-diethoxyacrylate involves its reactivity with various nucleophiles and electrophiles. The ethoxy and acrylate functional groups allow it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Ethyl 3,3-diethoxyacrylate can be compared with other similar compounds such as:

This compound is unique due to its specific functional groups and reactivity, making it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 3,3-diethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGRKZMYVJCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067654
Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32002-24-7
Record name Ethyl 3,3-diethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32002-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-diethoxyacrylate
Source European Chemicals Agency (ECHA)
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Record name Ethyl 3,3-diethoxyacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common synthetic applications of Ethyl 3,3-diethoxyacrylate?

A: this compound is a valuable reagent in organic synthesis due to its reactive acrylate moiety. It readily participates in cycloaddition reactions, such as with cyclopentenones [], 1-aza-1,3-butadienes [], and alkynylalkoxycarbene metal complexes [], leading to the formation of various carbocyclic and heterocyclic compounds. Furthermore, it can undergo [, ]-sigmatropic rearrangements with allylic alcohols, resulting in the formation of substituted allylmalonates [].

Q2: Are there efficient synthetic routes available for this compound?

A: Yes, a one-pot synthesis method for this compound has been reported []. This method utilizes readily available starting materials: ethyl cyanoacetate, absolute ethanol, and acetyl chloride. The reaction proceeds without the need for intermediate isolation, simplifying the process. Optimization studies have shown that a molar ratio of 1.0:2.0:0.9 for ethyl cyanoacetate, the first added absolute ethanol, and acetyl chloride, respectively, with a second addition of absolute ethanol and a reaction temperature of 25°C for 7 days, resulted in a yield of 61.0% []. This approach offers an efficient and easily controllable route for this compound synthesis.

Q3: What are the key physical properties and handling recommendations for this compound?

A: this compound is a liquid with a boiling point of 122-123°C at 10 mmHg and a refractive index (nD) of 1.4597 at 25°C []. It is soluble in common organic solvents. Due to its susceptibility to hydrolysis, it is crucial to handle and store this compound under anhydrous conditions, preferably in a well-ventilated area [].

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C9H16O4, and its molecular weight is 188.25 g/mol [].

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